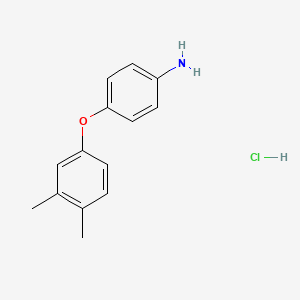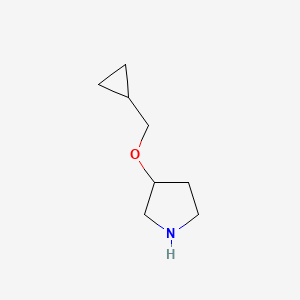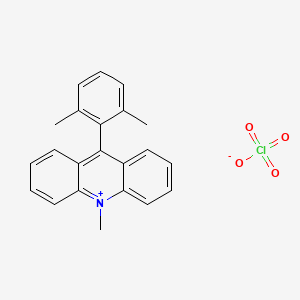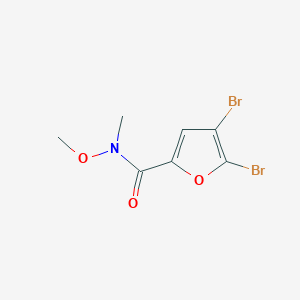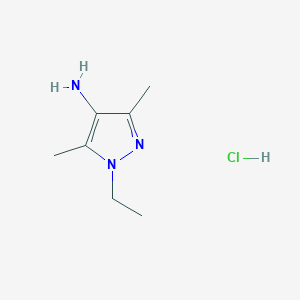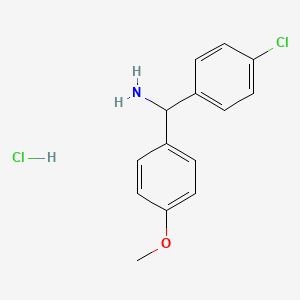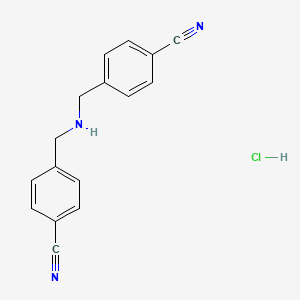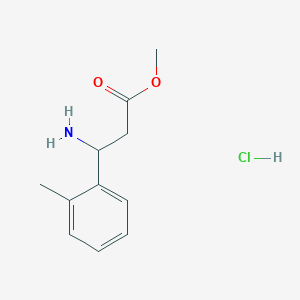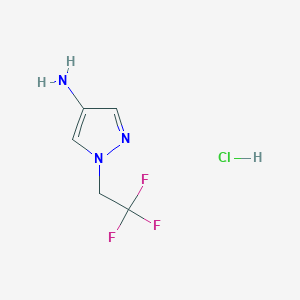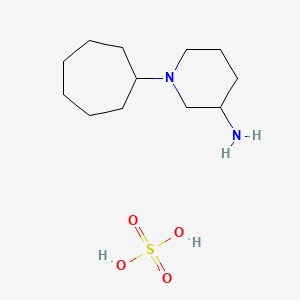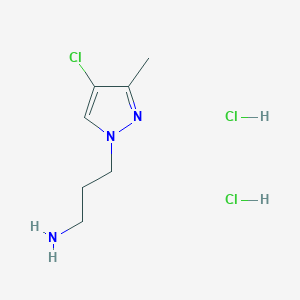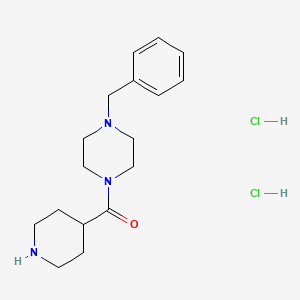![molecular formula C15H18ClN B1451428 {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185299-97-1](/img/structure/B1451428.png)
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride
説明
“{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride” is a chemical compound with the CAS Number: 1185299-97-1 . It has a molecular weight of 247.77 . The IUPAC name for this compound is 2-[2-(4-methylphenyl)ethyl]aniline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H . This code represents the molecular structure of the compound.科学的研究の応用
Human Urinary Carcinogen Metabolites and Tobacco Research
Research has highlighted the importance of measuring human urinary carcinogen metabolites to gain insights into tobacco use and its link to cancer. Such studies involve the quantification of various carcinogens and their metabolites in urine to assess exposure levels and understand metabolism in humans. For example, NNAL and NNAL-Gluc, derived from a tobacco-specific carcinogen, serve as valuable biomarkers for studying exposure to environmental tobacco smoke (ETS) and tobacco product usage. This area of research is crucial for developing strategies for cancer prevention and understanding the role of metabolic polymorphisms in cancer susceptibility (Hecht, 2002).
Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products
Studies on the degradation products of chemical warfare agents, including various aromatic and aliphatic amines, assess their environmental fate and mammalian toxicity. This research is vital for environmental and occupational health, providing insights into the persistence and toxic effects of these compounds in the environment. Such knowledge is essential for the development of decontamination strategies and assessing the long-term environmental impacts of chemical warfare agents and their degradation products (Munro et al., 1999).
Synthesis and Structural Properties of Novel Organic Compounds
The synthesis and investigation of novel organic compounds, including those derived from reactions involving aromatic amines, contribute to the development of new materials and pharmaceuticals. Research in this area focuses on understanding the chemical properties, structural characteristics, and potential applications of these compounds, which may include applications in materials science, drug development, and as intermediates in organic synthesis (Issac & Tierney, 1996).
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Investigations into the occurrence and environmental behavior of parabens, which share some functional similarities with aromatic amines due to their phenolic structures, shed light on the persistence and biodegradability of these compounds in aquatic ecosystems. Such studies are critical for understanding the impact of widely used preservatives on environmental health and guiding the development of more sustainable chemical practices (Haman et al., 2015).
Safety and Hazards
特性
IUPAC Name |
2-[2-(4-methylphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYCFIGLPRFYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662994 | |
| Record name | 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride | |
CAS RN |
1185299-97-1 | |
| Record name | 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



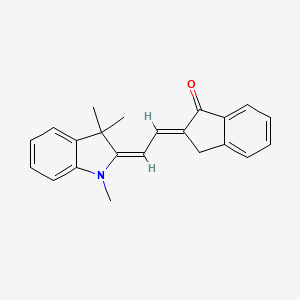
![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
